molecular formula C8H13NO2 B13012098 6-Azabicyclo[3.2.1]octane-1-carboxylic acid

6-Azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13012098
M. Wt: 155.19 g/mol
InChI Key: SJEIZCZCWNOYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a six-membered ring fused to a three-membered ring, with a carboxylic acid functional group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic starting material that contains the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with receptors or other proteins to modulate biological processes . The exact mechanism of action varies depending on the specific application and target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)9-5-8/h6,9H,1-5H2,(H,10,11)

InChI Key

SJEIZCZCWNOYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.